(1-methyl-1H-pyrazol-5-yl)boronic acid
Overview
Description
(1-Methyl-1H-pyrazol-5-yl)boronic acid is an organic compound with the molecular formula C4H7BN2O2. It is a boronic acid derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Boronic acids, including (1-methyl-1H-pyrazol-5-yl)boronic acid, are known to form boronate esters with 1,2- and 1,3-diols, which are common structural motifs in biomolecules. This suggests that the compound could interact with its targets through the formation of these esters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to form covalent bonds with proteins and enzymes, it could have a variety of effects depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to form boronate esters. Additionally, the presence of other molecules could impact the compound’s absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methyl-1H-pyrazol-5-yl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with triisopropyl borate in the presence of a base such as n-butyllithium . The reaction typically proceeds under inert conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions include various substituted pyrazoles and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a different boronic acid ester group.
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of coupling reactions makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBKNBEZGLHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457847 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720702-41-0 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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